

Application Note: Comprehensive Analytical Characterization of 4-Isopropoxybenzohydrazide

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Compound of Interest

Compound Name: 4-Isopropoxybenzohydrazide

Cat. No.: B1271591

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For: Researchers, scientists, and drug development professionals

Introduction

4-Isopropoxybenzohydrazide is a member of the benzohydrazide class of organic compounds, which are recognized for their wide range of biological and physiological activities. [1] As with any compound intended for pharmaceutical or research applications, comprehensive analytical characterization is paramount to ensure its identity, purity, and stability. This application note provides a detailed guide to the analytical methods for the qualitative and quantitative characterization of **4-Isopropoxybenzohydrazide**, underpinned by established scientific principles and regulatory expectations.

The methodologies outlined herein are designed to be robust and self-validating, providing a framework for researchers and drug development professionals to establish a comprehensive analytical control strategy for **4-Isopropoxybenzohydrazide**.

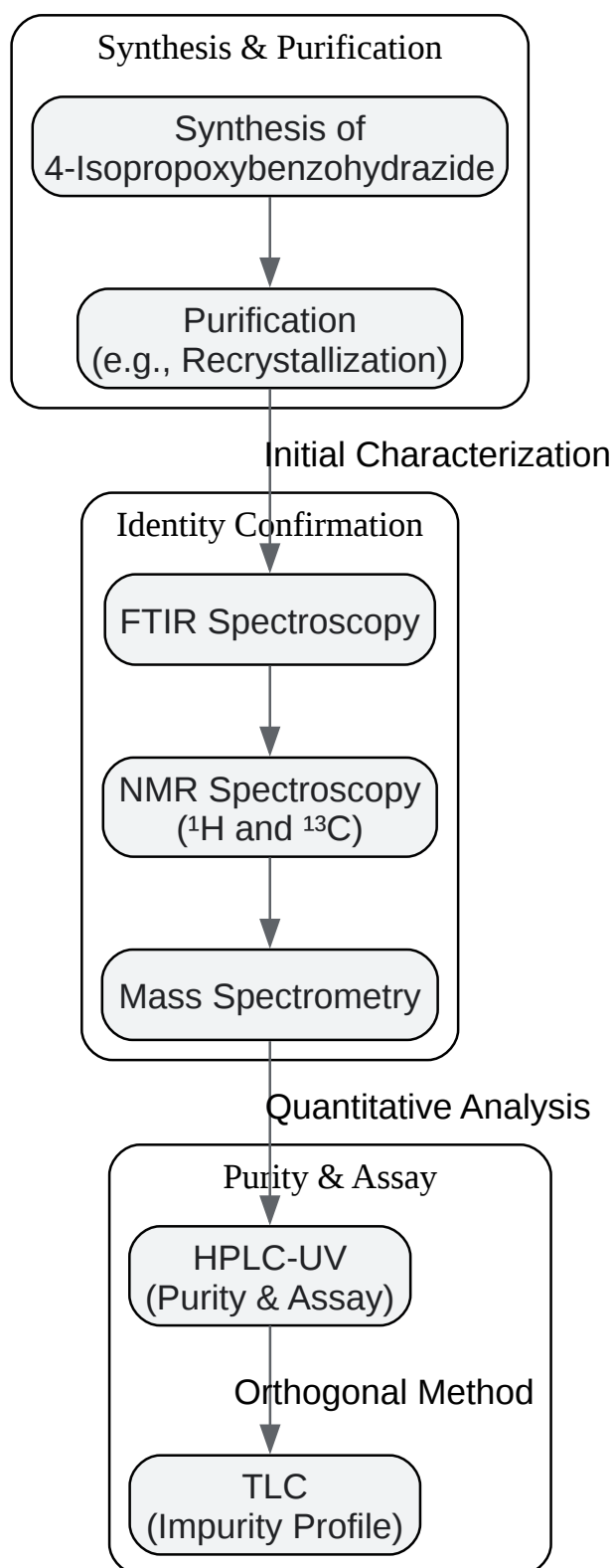
Physicochemical Properties

A foundational understanding of the physicochemical properties of a molecule is crucial for the development of appropriate analytical methods.[2][3] Key properties of **4-Isopropoxybenzohydrazide** are summarized in the table below.

Property	Value	Source
Molecular Formula	C10H14N2O2	PubChem
Molecular Weight	194.23 g/mol	PubChem
XlogP (predicted)	1.0	PubChem
Monoisotopic Mass	194.10553 Da	[4]

Workflow for Comprehensive Characterization

A logical workflow ensures that all critical quality attributes of **4-Isopropoxybenzohydrazide** are assessed. The following diagram illustrates a recommended workflow for the complete analytical characterization of a newly synthesized batch.



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Caption: Workflow for the comprehensive analytical characterization of **4-Isopropoxybenzohydrazide**.

Spectroscopic Characterization for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the chemical structure of **4-Isopropoxybenzohydrazide**.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.^[5] The FTIR spectrum of **4-Isopropoxybenzohydrazide** is expected to exhibit characteristic absorption bands corresponding to its key functional groups.

Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

- Sample Preparation: Place a small amount of the solid **4-Isopropoxybenzohydrazide** sample directly onto the ATR crystal.
- Instrument Setup:
 - Mode: ATR
 - Scan Range: 4000 - 400 cm^{-1}
 - Resolution: 4 cm^{-1}
 - Number of Scans: 16-32
- Data Acquisition: Acquire a background spectrum of the clean, empty ATR crystal. Subsequently, acquire the sample spectrum.
- Data Processing: Perform baseline correction and normalization of the acquired spectrum.

Expected Characteristic Peaks:

Functional Group	Expected Wavenumber (cm ⁻¹)	Description
N-H Stretch	3200-3400	Two bands may be observed for the -NH ₂ group.[6]
C-H Stretch (Aromatic)	3000-3100	Sharp peaks.
C-H Stretch (Aliphatic)	2850-3000	Corresponding to the isopropoxy group.
C=O Stretch (Amide I)	1630-1680	Strong, sharp peak, characteristic of the carbonyl group in a hydrazide.[6]
N-H Bend (Amide II)	1510-1580	Bending vibration of the N-H bond.[5]
C=C Stretch (Aromatic)	1450-1600	Multiple sharp peaks.
C-O Stretch (Ether)	1200-1300	Strong peak from the isopropoxy group.
C-N Stretch	1029-1200	[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

Protocol: ¹H and ¹³C NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **4-Isopropoxybenzohydrazide** in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
- Instrument Setup (¹H NMR):
 - Spectrometer Frequency: 400 MHz or higher
 - Solvent: DMSO-d₆ (or CDCl₃)

- Reference: Tetramethylsilane (TMS) at 0.00 ppm
- Number of Scans: 8-16
- Instrument Setup (^{13}C NMR):
 - Spectrometer Frequency: 100 MHz or higher
 - Solvent: DMSO- d_6 (or CDCl_3)
 - Reference: Solvent peak (e.g., DMSO- d_6 at 39.52 ppm)
 - Number of Scans: 512-1024 (or more, depending on sample concentration)
- Data Acquisition and Processing: Acquire the Free Induction Decay (FID) and perform Fourier transformation, phase correction, and baseline correction.

Expected ^1H NMR Chemical Shifts (in DMSO- d_6):

Protons	Expected Chemical Shift (δ , ppm)	Multiplicity	Integration
-NH ₂	~4.5	Broad singlet	2H
-NH-C=O	~9.8	Singlet	1H
Aromatic (ortho to -C=O)	~7.8	Doublet	2H
Aromatic (ortho to -O-iPr)	~7.0	Doublet	2H
-CH- (isopropoxy)	~4.6	Septet	1H
-CH ₃ (isopropoxy)	~1.3	Doublet	6H

Expected ^{13}C NMR Chemical Shifts (in DMSO- d_6):

Carbon	Expected Chemical Shift (δ , ppm)
C=O	~165
Aromatic (C-O)	~160
Aromatic (C-C=O)	~125
Aromatic (CH, ortho to -C=O)	~129
Aromatic (CH, ortho to -O-iPr)	~115
-CH- (isopropoxy)	~70
-CH ₃ (isopropoxy)	~22

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through the analysis of fragmentation patterns.

Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

- Sample Preparation: Prepare a dilute solution of **4-Isopropoxybenzohydrazide** (e.g., 10 $\mu\text{g/mL}$) in a suitable solvent such as methanol or acetonitrile.
- Instrument Setup:
 - Ionization Mode: Positive Electrospray Ionization (ESI+)
 - Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap
 - Scan Range: m/z 50-500
- Data Acquisition: Infuse the sample solution into the mass spectrometer.
- Data Analysis: Identify the molecular ion peak ($[M+H]^+$) and any other significant adducts (e.g., $[M+Na]^+$).

Expected Mass-to-Charge Ratios (m/z):

Ion	Calculated m/z
[M+H] ⁺	195.11
[M+Na] ⁺	217.09
[M+K] ⁺	233.07

Expected Fragmentation Pattern:

The fragmentation of benzohydrazides in the mass spectrometer can yield structurally informative ions.^[7]



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Caption: Plausible fragmentation pathway for **4-Isopropoxybenzohydrazide** in ESI-MS.

Chromatographic Analysis for Purity and Assay

Chromatographic techniques are essential for separating **4-Isopropoxybenzohydrazide** from any impurities and for its quantitative determination.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the preferred method for determining the purity and assay of **4-Isopropoxybenzohydrazide**. The method should be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.^{[1][8][9][10]}

Protocol: Reversed-Phase HPLC for Purity and Assay

- Instrumentation: A standard HPLC system with a UV detector.
- Chromatographic Conditions:
 - Column: C18, 4.6 x 150 mm, 5 μm (or similar)

- Mobile Phase A: 0.1% Formic acid in Water
- Mobile Phase B: 0.1% Formic acid in Acetonitrile
- Gradient:
 - 0-2 min: 10% B
 - 2-15 min: 10% to 90% B
 - 15-18 min: 90% B
 - 18-20 min: 90% to 10% B
 - 20-25 min: 10% B
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Injection Volume: 10 µL
- Detection Wavelength: 254 nm (or λ_{max} determined by UV-Vis spectroscopy)
- Sample Preparation:
 - Standard Solution: Accurately weigh and dissolve **4-Isopropoxybenzohydrazide** in a suitable diluent (e.g., 50:50 Water:Acetonitrile) to a final concentration of 100 µg/mL.
 - Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.
- System Suitability: Before sample analysis, inject the standard solution five times and evaluate system suitability parameters (e.g., retention time RSD, peak area RSD, tailing factor, theoretical plates) as per USP <621>.[4][11][12][13]
- Data Analysis:

- Purity: Calculate the area percentage of the main peak relative to the total area of all peaks.
- Assay: Compare the peak area of the sample to that of a reference standard of known purity and concentration.

Thin-Layer Chromatography (TLC)

TLC is a simple and rapid method for qualitatively assessing the purity of **4-Isopropoxybenzohydrazide** and for monitoring the progress of its synthesis.

Protocol: TLC for Impurity Profiling

- Stationary Phase: Silica gel 60 F₂₅₄ TLC plates
- Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 70:30 v/v). The polarity can be adjusted to achieve optimal separation (R_f value of the main spot between 0.3 and 0.5).
- Sample Preparation: Dissolve the sample in a small amount of a suitable solvent (e.g., methanol or ethyl acetate).
- Procedure: a. Spot the sample solution onto the TLC plate. b. Develop the plate in a chamber saturated with the mobile phase. c. After the solvent front has reached the desired height, remove the plate and dry it.
- Visualization: a. Examine the plate under UV light at 254 nm. b. Further visualization can be achieved by staining with an appropriate reagent (e.g., potassium permanganate stain).

Method Validation

All quantitative analytical methods, particularly the HPLC method for assay and purity, must be validated to ensure their reliability. The validation should be performed in accordance with ICH Q2(R2) guidelines and should include the following parameters:[\[1\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

- Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

- **Linearity:** The ability to obtain test results that are directly proportional to the concentration of the analyte.
- **Range:** The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
- **Accuracy:** The closeness of test results obtained by the method to the true value.
- **Precision:**
 - **Repeatability:** Precision under the same operating conditions over a short interval of time.
 - **Intermediate Precision:** Within-laboratory variations (different days, different analysts, different equipment).
- **Detection Limit (DL):** The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
- **Quantitation Limit (QL):** The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
- **Robustness:** A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The analytical methods detailed in this application note provide a comprehensive framework for the characterization of **4-Isopropoxybenzohydrazide**. The combination of spectroscopic and chromatographic techniques ensures the unambiguous identification, and accurate determination of purity and strength of the compound. Adherence to these protocols and the principles of method validation will ensure the generation of high-quality, reliable data suitable for research and drug development purposes.

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